molecular formula C15H20N2O2 B7341066 (1S,2R)-2-[(1-furo[3,2-c]pyridin-2-ylethylamino)methyl]cyclopentan-1-ol

(1S,2R)-2-[(1-furo[3,2-c]pyridin-2-ylethylamino)methyl]cyclopentan-1-ol

Cat. No.: B7341066
M. Wt: 260.33 g/mol
InChI Key: NULIVVZAZKQEHK-ZNVNOEFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-2-[(1-furo[3,2-c]pyridin-2-ylethylamino)methyl]cyclopentan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and its effects on biochemical and physiological processes. In

Mechanism of Action

The exact mechanism of action of ((1S,2R)-2-[(1-furo[3,2-c]pyridin-2-ylethylamino)methyl]cyclopentan-1-ol)-2-[(1-furo[3,2-c]pyridin-2-ylethylamino)methyl]cyclopentan-1-ol is not fully understood. However, it has been found to interact with the alpha-2 adrenergic receptor, which is involved in the regulation of pain and inflammation. It has also been found to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
(this compound)-2-[(1-furo[3,2-c]pyridin-2-ylethylamino)methyl]cyclopentan-1-ol has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of pain and inflammation. It has also been found to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using ((1S,2R)-2-[(1-furo[3,2-c]pyridin-2-ylethylamino)methyl]cyclopentan-1-ol)-2-[(1-furo[3,2-c]pyridin-2-ylethylamino)methyl]cyclopentan-1-ol in lab experiments is its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been found to have anti-tumor properties, making it a potential candidate for the treatment of various types of cancer. One limitation of using (this compound)-2-[(1-furo[3,2-c]pyridin-2-ylethylamino)methyl]cyclopentan-1-ol in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research on ((1S,2R)-2-[(1-furo[3,2-c]pyridin-2-ylethylamino)methyl]cyclopentan-1-ol)-2-[(1-furo[3,2-c]pyridin-2-ylethylamino)methyl]cyclopentan-1-ol. One direction is to further study its mechanism of action to understand how it interacts with the alpha-2 adrenergic receptor and inhibits the growth of tumor cells. Another direction is to explore its potential applications in the treatment of other diseases, such as autoimmune disorders and neurological disorders. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for (this compound)-2-[(1-furo[3,2-c]pyridin-2-ylethylamino)methyl]cyclopentan-1-ol to increase its availability for research purposes.
In conclusion, (this compound)-2-[(1-furo[3,2-c]pyridin-2-ylethylamino)methyl]cyclopentan-1-ol is a chemical compound that has potential applications in the field of medicine. It has been synthesized using various methods and has been studied extensively to understand its mechanism of action and its effects on biochemical and physiological processes. Further research is needed to fully understand its potential applications and to develop more efficient synthesis methods.

Synthesis Methods

((1S,2R)-2-[(1-furo[3,2-c]pyridin-2-ylethylamino)methyl]cyclopentan-1-ol)-2-[(1-furo[3,2-c]pyridin-2-ylethylamino)methyl]cyclopentan-1-ol can be synthesized using several methods. One such method involves the reaction of 1-bromo-2-methylcyclopentane with 2-furo[3,2-c]pyridine in the presence of a palladium catalyst. The resulting intermediate is then reacted with N-Boc-ethylenediamine in the presence of a base to yield the final product. Another method involves the reaction of 2-furo[3,2-c]pyridine with (this compound)-cyclopent-2-en-1-ol in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with N-Boc-ethylenediamine to yield the final product.

Scientific Research Applications

((1S,2R)-2-[(1-furo[3,2-c]pyridin-2-ylethylamino)methyl]cyclopentan-1-ol)-2-[(1-furo[3,2-c]pyridin-2-ylethylamino)methyl]cyclopentan-1-ol has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been found to have anti-tumor properties, making it a potential candidate for the treatment of various types of cancer.

Properties

IUPAC Name

(1S,2R)-2-[(1-furo[3,2-c]pyridin-2-ylethylamino)methyl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10(17-9-11-3-2-4-13(11)18)15-7-12-8-16-6-5-14(12)19-15/h5-8,10-11,13,17-18H,2-4,9H2,1H3/t10?,11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULIVVZAZKQEHK-ZNVNOEFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C=CN=C2)NCC3CCCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC2=C(O1)C=CN=C2)NC[C@H]3CCC[C@@H]3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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